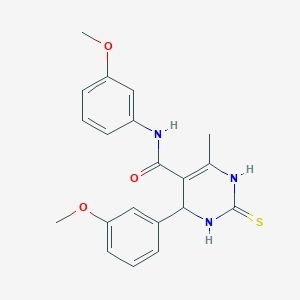![molecular formula C22H16ClN3O2S B295371 N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, also known as CDK2 inhibitor III, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit potential as a therapeutic agent in the treatment of various diseases, including cancer.
作用机制
The mechanism of action of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves the inhibition of this compound activity. This compound is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant antiproliferative effects on cancer cells in vitro. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
实验室实验的优点和局限性
One of the main advantages of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is its specificity for this compound inhibition. This makes it a promising candidate for cancer therapy, as it can target cancer cells while sparing normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the research on N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent analogs of this compound that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, in order to advance its potential as a therapeutic agent for cancer treatment.
合成方法
The synthesis of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves the reaction of 2-chlorobenzoyl chloride with 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of triethylamine. The resulting intermediate is then reacted with N,N-diethylacetamide to yield the final product.
科学研究应用
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to exhibit inhibitory effects on cyclin-dependent kinase 2 (this compound), which plays a critical role in the regulation of cell division. This compound is overexpressed in many types of cancer, making it a promising target for cancer therapy.
属性
分子式 |
C22H16ClN3O2S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-11-5-7-13-19(17)24-20(27)14-29-22-25-18-12-6-4-10-16(18)21(28)26(22)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27) |
InChI 键 |
NWBQLTCDGWKIGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295289.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)



![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)







